molecular formula C15H10NNaO3 B1674279 Furegrelate sodium CAS No. 85666-17-7

Furegrelate sodium

Numéro de catalogue B1674279
Numéro CAS: 85666-17-7
Poids moléculaire: 275.23 g/mol
Clé InChI: XBTIPIZROJAKOJ-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Furegrelate sodium, also known as sodium 5-(3-pyridinylmethyl)benzofuran-2-carboxylate, is a potent inhibitor of thromboxane A2 synthase. This enzyme is responsible for the production of thromboxane A2, a compound that promotes platelet aggregation and vasoconstriction. This compound was initially developed by Pharmacia Corporation for the treatment of arrhythmias, ischemic heart disorders, and thrombosis .

Applications De Recherche Scientifique

Furegrelate sodium has several scientific research applications, including:

    Chemistry: It is used as a tool to study the inhibition of thromboxane A2 synthase and its effects on platelet aggregation and vasoconstriction.

    Biology: The compound is used to investigate the role of thromboxane A2 in various biological processes, including inflammation and cardiovascular function.

    Medicine: this compound has potential therapeutic applications in the treatment of conditions such as thrombosis, hypertension, and ischemic heart disorders.

    Industry: It is used in the development of new drugs and therapeutic agents targeting thromboxane A2 synthase.

Mécanisme D'action

Furegrelate sodium exerts its effects by binding to thromboxane A2 synthase, thereby inhibiting the enzyme’s activity. This prevents the production of thromboxane A2, a compound that promotes platelet aggregation and vasoconstriction. By inhibiting thromboxane A2 synthase, this compound reduces the risk of thrombosis and other cardiovascular disorders .

Analyse Biochimique

Biochemical Properties

Furegrelate sodium plays a significant role in biochemical reactions by inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By binding to thromboxane A2 synthase, this compound prevents the formation of thromboxane A2, thereby reducing vasoconstriction and platelet aggregation . This interaction is crucial in preventing diseases involving thrombosis, where blood clots block veins or arteries.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by inhibiting thromboxane A2 synthesis, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism. The reduction in thromboxane A2 levels leads to decreased platelet aggregation and vasoconstriction, which can have significant effects on cardiovascular health . Additionally, this compound’s inhibition of thromboxane A2 synthase can modulate inflammatory responses and other cellular processes dependent on thromboxane A2 signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to thromboxane A2 synthase, inhibiting its activity. This binding interaction prevents the conversion of prostaglandin H2 to thromboxane A2, thereby reducing thromboxane A2 levels in the body . The inhibition of thromboxane A2 synthase by this compound is a key mechanism through which it exerts its therapeutic effects, including the prevention of thrombosis and reduction of vasoconstriction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be rapidly absorbed and has a relatively short elimination half-life . Studies have shown that this compound remains stable under various conditions, but its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of thromboxane A2 synthesis, with potential long-term benefits for cardiovascular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits thromboxane A2 synthesis without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to thromboxane A2 synthesis. It interacts with thromboxane A2 synthase, inhibiting its activity and preventing the conversion of prostaglandin H2 to thromboxane A2 . This interaction affects metabolic flux and metabolite levels, leading to reduced thromboxane A2 production and its associated effects on vasoconstriction and platelet aggregation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to bind to thromboxane A2 synthase, which facilitates its localization to specific cellular compartments where thromboxane A2 synthesis occurs . The compound’s distribution is influenced by its solubility and ability to pass through lipophilic cell membranes, allowing it to reach its target sites effectively.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target enzyme, thromboxane A2 synthase. The compound’s ability to inhibit this enzyme is dependent on its localization to specific cellular compartments where thromboxane A2 synthesis takes place . Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action, ensuring its effective inhibition of thromboxane A2 synthase.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of furegrelate sodium involves several steps. The starting material, 3-(4-nitrobenzyl)pyridine, is reduced using hydrogen over palladium on activated carbon to form 3-(4-aminobenzyl)pyridine. In the next step, nitric acid is created in situ by mixing sodium nitrite with sulfuric acid in ice-cold water. The nitric acid attaches to the amino group, forming a diazo group. The diazo intermediate is then stirred in a hot aqueous sulfuric acid solution to obtain the hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Furegrelate sodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on activated carbon is commonly used.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Ridogrel: Another thromboxane A2 synthase inhibitor with similar properties.

    Dazoxiben: A compound that inhibits thromboxane A2 synthase and has been studied for its effects on platelet aggregation.

    Picotamide: A dual inhibitor of thromboxane A2 synthase and thromboxane A2 receptor.

Uniqueness

Furegrelate sodium is unique due to its high specificity and potency as a thromboxane A2 synthase inhibitor. Unlike some other inhibitors, it does not significantly affect other arachidonate metabolic enzymes, making it a valuable tool for studying thromboxane A2-related pathways .

Propriétés

IUPAC Name

sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTIPIZROJAKOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045226
Record name Furegrelate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85666-17-7
Record name Furegrelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furegrelate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUREGRELATE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F11B27M90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furegrelate sodium
Reactant of Route 2
Furegrelate sodium
Reactant of Route 3
Reactant of Route 3
Furegrelate sodium
Reactant of Route 4
Reactant of Route 4
Furegrelate sodium
Reactant of Route 5
Furegrelate sodium
Reactant of Route 6
Furegrelate sodium

Q & A

Q1: How does Furegrelate sodium exert its therapeutic effect? What are the downstream consequences of its action?

A1: this compound acts as a selective inhibitor of Thromboxane A2 (TXA2) synthase [, , ]. TXA2, a metabolite of arachidonic acid, is a potent vasoconstrictor and platelet aggregator. By inhibiting TXA2 synthase, this compound prevents the formation of TXA2, ultimately reducing vasoconstriction and platelet aggregation [, ]. This mechanism is believed to be beneficial in conditions such as post-traumatic ischemia and pulmonary embolism [, ].

Q2: What is the role of this compound in angiogenesis and tumor metastasis?

A2: Research suggests that this compound may play a role in inhibiting angiogenesis (formation of new blood vessels) and tumor metastasis []. TXA2, the synthesis of which is inhibited by this compound, appears to be involved in endothelial cell migration, a crucial process in angiogenesis. Studies have demonstrated that inhibiting TXA2 synthesis using this compound reduces endothelial cell migration stimulated by factors like VEGF and bFGF, ultimately hindering angiogenesis and potentially limiting tumor metastasis [].

Q3: How does this compound compare to other anti-inflammatory drugs, particularly cyclooxygenase (COX) inhibitors, in treating conditions like pulmonary embolism?

A3: Both this compound, a selective Thromboxane A2 synthase inhibitor, and COX-1/2 inhibitors, such as Ketorolac, have been investigated for their effects on pulmonary gas exchange and heart function during pulmonary embolism []. While both drug classes effectively reduce thromboxane B2 (TxB2) levels, indicating successful inhibition of the arachidonic acid pathway, they exhibit different effects on heart function. Ketorolac increased both mean arterial pressure and left ventricular pressure, while this compound only improved right ventricular pressure []. This suggests potential differences in their cardiovascular effects and highlights the need for careful consideration when selecting the appropriate treatment strategy.

Q4: What is known about the pharmacokinetic profile of this compound in humans?

A4: this compound exhibits good oral bioavailability with a Tmax of approximately 1 hour and a half-life ranging from 3.5 to 5 hours []. It undergoes minimal metabolism and is primarily eliminated through renal excretion of the parent compound []. Dosage adjustments may be necessary for patients with renal impairment to avoid potential accumulation and toxicity.

Q5: Are there any known instances where this compound administration resulted in adverse effects?

A5: While this compound is generally well-tolerated, research suggests that high doses (30 mg/kg IV) might exacerbate cerebral hemorrhage following traumatic brain injury in mice []. This observation underscores the importance of careful dose optimization to maximize therapeutic benefit while minimizing potential risks, especially in specific patient populations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.